molecular formula C17H17N3O2S B252828 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Cat. No. B252828
M. Wt: 327.4 g/mol
InChI Key: XGTPXLDIYDXSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide, also known as DMBA, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DMBA belongs to the class of benzothiadiazole derivatives, which have been shown to possess a wide range of pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.

Mechanism of Action

The exact mechanism of action of 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is not fully understood. However, it is believed that 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide exerts its pharmacological effects by modulating various signaling pathways, such as PI3K/Akt, MAPK, and NF-κB pathways. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide also interacts with various cellular targets, such as DNA, RNA, and proteins, which may contribute to its diverse pharmacological effects.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to possess various biochemical and physiological effects, such as antioxidant, anti-inflammatory, antitumor, and antimicrobial activities. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide also modulates the expression of various genes that are involved in cell cycle regulation, apoptosis, and DNA repair. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to be well-tolerated in animal models and does not cause any significant toxicity or adverse effects.

Advantages and Limitations for Lab Experiments

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has several advantages for lab experiments, such as its potent pharmacological effects, easy synthesis, and low cost. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can be easily modified to generate various analogs with improved pharmacological properties. However, 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has great potential for further development as a therapeutic agent in various fields of medicine. Future research directions for 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide may include the development of novel analogs with improved pharmacological properties, the elucidation of its exact mechanism of action, and the evaluation of its therapeutic potential in various animal models and clinical trials. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide may also be used as a lead compound for the development of new drugs with similar pharmacological properties.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide can be synthesized by reacting 3,4-dimethylphenol with 5-methyl-2,1,3-benzothiadiazol-4-amine in the presence of acetic anhydride. The reaction is catalyzed by sulfuric acid and the product is purified by recrystallization. The chemical structure of 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide is confirmed by various spectroscopic techniques, such as IR, NMR, and mass spectrometry.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and microbial infections. In cancer research, 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to possess potent antitumor activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor angiogenesis.
In inflammation research, 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide also inhibits the activation of NF-κB, a key transcription factor that regulates the expression of various pro-inflammatory genes.
In microbial infection research, 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide has been shown to possess potent antimicrobial activity against various pathogenic microorganisms, including bacteria, fungi, and viruses. 2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide exerts its antimicrobial effects by disrupting the cell membrane integrity, inhibiting the synthesis of nucleic acids, and suppressing the expression of virulence factors.

properties

Product Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

InChI

InChI=1S/C17H17N3O2S/c1-10-4-6-13(8-12(10)3)22-9-15(21)18-16-11(2)5-7-14-17(16)20-23-19-14/h4-8H,9H2,1-3H3,(H,18,21)

InChI Key

XGTPXLDIYDXSRE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)C)C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC3=NSN=C32)C)C

Origin of Product

United States

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